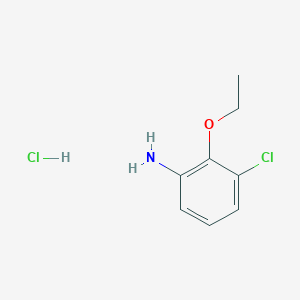

3-Chloro-2-ethoxyaniline hydrochloride

Description

Contextualizing Substituted Aniline (B41778) Hydrochlorides in Synthetic Chemistry

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide range of functional molecules. beilstein-journals.org Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. The conversion of anilines to their hydrochloride salts is a common strategy to improve their stability and water solubility, which can be advantageous in various reaction conditions. quora.com Aniline hydrochloride itself is a key intermediate in the production of various industrial chemicals, including dyes and polymers. ncats.iowikipedia.org

The presence of substituents on the aniline ring dramatically influences the molecule's reactivity and physical properties. These substituents can be broadly categorized as either activating or deactivating groups, which respectively increase or decrease the electron density of the aromatic ring, thereby directing the course of electrophilic substitution reactions. beilstein-journals.org This fine-tuning of reactivity is a fundamental principle in the design of synthetic pathways for complex target molecules. Substituted aniline hydrochlorides, therefore, are not merely stabilized forms of anilines but are integral components in the strategic synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. nih.govresearchgate.net

Significance of Chloro and Ethoxy Substituents in Aromatic Systems

The presence of both a chloro and an ethoxy group on the aniline ring of 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride imparts a unique combination of electronic and steric effects. The chlorine atom, being an electronegative halogen, acts as an electron-withdrawing group through the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the lone pairs of electrons on the oxygen atom of the ethoxy group can participate in resonance, donating electron density to the ring and thus acting as an activating group.

From a physicochemical perspective, the chloro group enhances the lipophilicity of the molecule, a property that can be crucial in the design of bioactive compounds. The ethoxy group, while also contributing to lipophilicity, can participate in hydrogen bonding, influencing solubility and intermolecular interactions. This dual functionality makes the chloroethoxy substitution pattern a valuable motif in the development of new chemical entities with specific biological or material properties.

Research Trajectories for 3-Chloro-2-ethoxyaniline Hydrochloride

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. As a substituted aniline, it is a prime candidate for use as a building block in the synthesis of a variety of heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry. researchgate.net

One promising avenue of research is its use in the synthesis of novel pharmaceutical agents. The aniline moiety is a common feature in many drug molecules, and the specific substitution pattern of this compound could lead to the discovery of new compounds with unique biological activities. nih.gov For instance, substituted anilines are precursors to various kinase inhibitors, which are a major class of anti-cancer drugs.

Another potential application lies in the field of materials science. The reactivity of the amino group allows for the incorporation of this molecule into polymer backbones, potentially leading to the development of new materials with tailored thermal, optical, or electronic properties. The presence of the chloro and ethoxy groups could also influence the self-assembly and packing of molecules in the solid state, making it an interesting target for crystal engineering studies.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound would be to fully characterize its chemical reactivity and physical properties. This would involve a systematic study of its behavior in various organic reactions, including electrophilic and nucleophilic substitutions, diazotization, and coupling reactions. A thorough understanding of its reactivity profile would enable its strategic use in the synthesis of more complex molecules.

A key objective would be the development of efficient and scalable synthetic routes to this compound itself. While general methods for the synthesis of substituted anilines are well-established, optimizing a procedure for this specific isomer would be a valuable contribution to the field of synthetic chemistry.

Furthermore, academic research should aim to explore the potential applications of this compound. This could involve the design and synthesis of new molecules derived from this compound and the evaluation of their biological activity or material properties. Such studies would not only expand our understanding of the structure-activity relationships of this class of compounds but could also lead to the discovery of new molecules with practical applications.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Aniline | C₆H₇N | 93.13 | 184.1 |

| 3-Chloroaniline (B41212) | C₆H₆ClN | 127.57 | 230.5 |

| 2-Ethoxyaniline | C₈H₁₁NO | 137.18 | 231 |

| 3-Ethoxyaniline | C₈H₁₁NO | 137.18 | 248 |

Table 2: Spectroscopic Data for a Related Compound (3-Ethoxyaniline)

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (in CDCl₃) | δ 6.95 (t, 1H), 6.25-6.35 (m, 3H), 3.95 (q, 2H), 3.65 (s, 2H), 1.35 (t, 3H) |

| ¹³C NMR (in CDCl₃) | δ 160.0, 147.9, 129.9, 106.8, 104.5, 101.5, 63.2, 14.9 |

| IR (neat) | 3430, 3350, 2980, 1620, 1590, 1490, 1220, 1160, 840, 770 cm⁻¹ |

Note: This data is for 3-Ethoxyaniline and is provided as a representative example of the spectroscopic features of a substituted aniline. The actual spectra for this compound would differ due to the presence and position of the chloro substituent.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-6(9)4-3-5-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFXFGLRPRMYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Ethoxyaniline Hydrochloride

Established and Emerging Synthetic Routes for 3-Chloro-2-ethoxyaniline (B1612407) Hydrochloride

The construction of the 3-chloro-2-ethoxyaniline core can be achieved through several established and emerging pathways. These routes primarily focus on the strategic introduction of the chloro, ethoxy, and amino functionalities onto the benzene (B151609) ring.

Multi-step synthesis provides a versatile approach to constructing complex molecules like 3-chloro-2-ethoxyaniline hydrochloride from simpler, readily available starting materials. A plausible route could commence from a compound like 2-ethoxyaniline. This process would involve a sequence of protection, halogenation, and deprotection steps.

For instance, a typical sequence involves:

Protection of the Amino Group: The highly reactive amino group of a starting aniline (B41778) is often protected to prevent unwanted side reactions during subsequent steps. Acetylation, the conversion of the amine to an amide, is a common protection strategy. researchgate.net

Electrophilic Aromatic Substitution: With the amino group protected, the aromatic ring can undergo electrophilic substitution reactions, such as chlorination, to introduce the chlorine atom at the desired position. The directing effects of the existing substituents guide the position of the new group.

Deprotection: The final step involves the removal of the protecting group, typically through acid-catalyzed hydrolysis, to regenerate the amino group and yield the target aniline derivative. researchgate.net

Derivatization of existing aniline cores represents a more direct approach. This strategy leverages commercially available anilines that already possess one or more of the required substituents.

Starting from 2-ethoxyaniline: The synthesis would involve the selective chlorination of 2-ethoxyaniline. The challenge lies in controlling the regioselectivity of the chlorination to introduce the chlorine atom at the C-3 position, meta to the amino group and ortho to the ethoxy group.

Starting from 3-chloroaniline (B41212): This route would require the introduction of an ethoxy group at the C-2 position. This can be a challenging transformation, often requiring multi-step processes such as hydroxylation followed by etherification.

A preparation method for monosubstituted p-chloroaniline involves reacting a substituted aniline with copper chloride as both an oxidant and a chlorine source, which can offer high selectivity and yield. google.com

Nitrone chemistry offers an alternative pathway for the synthesis of substituted anilines. researchgate.net Nitrones are N-oxides of imines and can serve as versatile synthetic intermediates. wikipedia.org A hypothetical nitrone-based synthesis could involve:

Nitrone Formation: A suitable precursor, such as a substituted nitrosobenzene, could be reacted to form a nitrone intermediate. mcmaster.ca The synthesis of nitrones can be achieved through various methods, including the oxidation of secondary amines or condensation reactions. wikipedia.orggoogle.com

Rearrangement/Transformation: The nitrone could then undergo a rearrangement or other transformation to introduce the required functionalities.

Hydrolysis: The final step would involve the acid hydrolysis of the intermediate to yield the desired 3-chloro-2-ethoxyaniline. Nitrones are known to hydrolyze to the corresponding carbonyl compound and a hydroxylamine (B1172632), indicating that a carefully designed nitrone precursor would be necessary for this application. wikipedia.org

While nitrones are powerful tools in organic synthesis, their specific application for the direct synthesis of this compound is not widely documented and represents an area for potential research.

The reduction of aromatic nitro compounds is one of the most common and industrially significant methods for preparing anilines. google.com For the synthesis of 3-chloro-2-ethoxyaniline, the corresponding precursor would be 1-chloro-2-ethoxy-3-nitrobenzene .

Various reducing agents can be employed for this transformation. A classic method involves the use of metals in acidic media, such as iron powder in the presence of hydrochloric acid. prepchem.com For example, 3-chloroaniline is prepared by the reduction of m-chloronitrobenzene. atamanchemicals.com This method is robust and often high-yielding. Another approach involves using polysulfides in an aqueous solution, which can be a safer and more cost-effective alternative. google.com

| Precursor | Reducing System | Product | Reference |

| 1-chloro-2-methyl-3-nitrobenzene | Iron / Hydrochloric Acid | 3-chloro-2-methylaniline (B42847) | prepchem.com |

| m-chloronitrobenzene | Hydrogenation | 3-chloroaniline | atamanchemicals.com |

| 6-chloro-2-nitrotoluene | Polysulfide / Ammonium (B1175870) Salt | 3-chloro-2-methylaniline | google.com |

| 2-chloro-6-nitrotoluene | Sulfur / Sodium Bicarbonate | 3-chloro-2-methylaniline | google.com |

This table presents examples of reductive pathways for structurally similar aromatic nitro compounds.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency, cleaner reaction profiles, and the formation of water as the primary byproduct. iitm.ac.in This process involves reacting the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. tcichemicals.com

The reaction is typically carried out using heterogeneous catalysts such as:

Palladium on carbon (Pd/C)

Platinum on carbon (Pt/C)

Raney Nickel (Raney Ni)

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high yields and selectivity, minimizing side reactions such as dehalogenation (the removal of the chlorine atom). google.comatamanchemicals.com For instance, the hydrogenation of p-chloronitrobenzene to p-chloroaniline can be effectively carried out using a Raney Ni catalyst with the addition of metal additives to improve performance. google.com The addition of catalytic amounts of vanadium compounds can prevent the accumulation of undesirable hydroxylamine intermediates, leading to a purer product. google.com

| Catalyst | Substrate Example | Key Features | Reference |

| Raney Nickel | 2-chloro-6-nitrotoluene | Used with a promoter to prevent dechlorination. | google.com |

| Platinum on Carbon (Pt/C) | 1-chloro-2,4-dinitro-chlorobenzene | Effective under controlled temperature and pressure. | google.com |

| Palladium/Ruthenium (Pd-Ru) | Poly(p-phenylene oxide) | Bimetallic catalyst used for direct amination. | rsc.org |

This table highlights common catalysts used in the hydrogenation of related nitroaromatic compounds.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for sustainable chemical manufacturing. sphinxsai.com The goal is to design processes that are more efficient, produce less waste, and use less hazardous substances. nih.gov

Key green chemistry considerations for this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sphinxsai.com Reductive pathways, particularly catalytic hydrogenation where the only byproduct is water, generally have a high atom economy.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. iitm.ac.in The use of heterogeneous catalysts like Pd/C or Raney Ni in hydrogenation reactions is a prime example of this principle. tcichemicals.com

Safer Solvents and Reagents: The development of synthetic methods that use less hazardous solvents and reagents is a core tenet of green chemistry. sphinxsai.com This includes exploring water as a reaction medium or using alternative, less toxic reducing agents. chemrxiv.org

Waste Reduction: The prevention of waste is preferable to treating or cleaning up waste after it has been created. researchgate.net Efficient, high-yield reactions and the use of recyclable catalysts contribute significantly to waste reduction. rsc.org

Solvent-Free and Eco-Friendly Media Approaches

Recent advancements in chemical synthesis have prioritized the reduction or elimination of volatile and hazardous organic solvents. For the reduction of nitroarenes, several solvent-free approaches have been developed that can be applied to the synthesis of 3-Chloro-2-ethoxyaniline.

One such approach involves performing the reaction under solvent-free conditions, often facilitated by microwave irradiation. researchgate.net For instance, aromatic nitro compounds can be effectively reduced using hydrazine (B178648) hydrate (B1144303) supported on alumina, demonstrating the potential for reactions in the absence of a traditional solvent medium. researchgate.net Another method involves the direct catalytic hydrogenation of chloronitrobenzene derivatives in the absence of a solvent, which has been shown to achieve high selectivity and complete conversion of the starting material over robust catalysts like platinum supported on iron oxide (Pt/Fe₃O₄). rsc.org The use of sulfur in the presence of alumina-supported sodium hydroxide (B78521) also provides a viable solvent-free condition for the reduction of nitroarenes. tandfonline.com

Bio-Based Solvents and Catalyst Reusability

The integration of renewable resources into chemical manufacturing is a key goal of sustainable chemistry. This includes the use of bio-based solvents and the development of reusable catalysts.

While specific applications of bio-based solvents for the synthesis of 3-Chloro-2-ethoxyaniline are not extensively documented, common solvents like ethanol (B145695) and isopropanol, which can be derived from biomass, are considered suitable for the hydrogenation of nitro-compounds. uctm.edu Furthermore, catalysts derived from biowaste, such as materials synthesized from chitosan, have been successfully applied in the catalytic hydrogenation of various functionalized nitroarenes. nih.gov

A significant focus in modern catalysis is the ability to recover and reuse the catalyst, which lowers costs and reduces waste. Heterogeneous catalysts are particularly advantageous in this regard. Magnetically separable catalysts, which typically involve active metals supported on a magnetic core like iron oxide (Fe₃O₄), have been developed for nitroarene reduction. researchgate.netmdpi.com These catalysts can be easily removed from the reaction mixture using an external magnet and reused for multiple cycles, often without a significant loss of activity. researchgate.netmdpi.com Numerous studies report the successful recycling of catalysts for up to ten cycles. mdpi.com The development of stable, supported catalysts that resist leaching of the active metal is crucial for achieving excellent reusability. researchgate.netpsu.edu

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. wikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.org

Catalytic hydrogenation represents the most atom-economical pathway for the reduction of nitroarenes to anilines. acs.org In the ideal synthesis of 3-Chloro-2-ethoxyaniline from its nitro precursor via catalytic hydrogenation, the only byproduct is water.

Reaction: C₈H₈ClNO₃ + 3H₂ → C₈H₁₀ClNO + 2H₂O

The atom economy for this reaction is calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%

Atom Economy = (171.63 / (201.60 + 3 * 2.02)) x 100% ≈ 82.6%

In contrast, traditional stoichiometric reduction methods, such as the Béchamp reduction using iron and hydrochloric acid, have a significantly lower atom economy due to the formation of large quantities of inorganic waste, like iron oxide sludge. acs.orgrsc.org The catalytic route is therefore overwhelmingly preferred for aniline production. rsc.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield and selectivity while minimizing energy consumption and reaction time. The reduction of the precursor, 1-chloro-2-ethoxy-3-nitrobenzene, is sensitive to conditions such as temperature, pressure, and catalyst choice.

Temperature, Pressure, and Time Dependencies

The rate and selectivity of the hydrogenation of chloronitroarenes are highly dependent on temperature, hydrogen pressure, and reaction duration.

Temperature : Mild temperatures are often preferred to enhance selectivity. For instance, selective hydrogenation over platinum catalysts can be effective at 30–60 °C, while nickel catalysts may require higher temperatures of 75–120 °C. psu.edu Increasing the reaction temperature generally accelerates the reaction but can also lead to undesired side reactions, such as hydrodechlorination. researchgate.net Studies have shown that optimizing temperature can significantly impact product yield, as demonstrated in continuous-flow systems where increasing the temperature from 40 °C to 60 °C raised the yield from 85% to 99%. mdpi.com

Pressure : Hydrogen pressure is a key factor in catalytic hydrogenation. Higher H₂ pressure increases the concentration of active hydrogen on the catalyst surface, which can favor the reduction of the nitro group. researchgate.net Typical pressures for this type of reaction can range from atmospheric pressure to 80 bar. acs.orgrsc.org For example, a reaction for a similar substrate was optimized from 50 bar to 80 bar of H₂ to achieve a quantitative yield. acs.org

Time : The reaction time must be sufficient to ensure complete conversion of the starting material. However, excessively long reaction times can decrease selectivity by promoting the formation of byproducts. researchgate.net Optimized processes often achieve complete conversion in times ranging from 30 minutes to a few hours. rsc.orgnih.gov

The interplay of these parameters is critical, and their optimization is essential for an efficient and selective synthesis.

Table 1: Representative Effect of Temperature and Pressure on Nitroarene Hydrogenation

Note: Data is illustrative and based on findings for similar nitroarene reductions. acs.orgnih.gov

Catalyst Selection and Loading

The choice of catalyst is paramount for the successful synthesis of 3-Chloro-2-ethoxyaniline. The primary challenge is achieving high chemoselectivity: the reduction of the nitro group must occur without cleaving the carbon-chlorine bond (hydrodechlorination). acs.org

A wide variety of metal catalysts, particularly those based on noble metals like platinum (Pt) and palladium (Pd), are highly active for nitro group hydrogenation. psu.eduresearchgate.netacs.org However, non-noble metal catalysts based on nickel (Ni), cobalt (Co), and iron (Fe) are also effective and offer a cost advantage. rsc.orgresearchgate.netrsc.org

The catalyst support material plays a crucial role in activity and selectivity. Supports like titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and various zeolites can influence the electronic properties of the metal nanoparticles and provide steric hindrance that favors the desired reaction pathway. psu.edunih.gov For instance, Pt supported on a hybrid ZrO₂/Zeolite material has demonstrated excellent activity and selectivity for chloronitrobenzene hydrogenation. rsc.org

Catalyst loading, typically expressed as a mole percentage (mol%) relative to the substrate, is another important variable. High efficiency is sought with the lowest possible catalyst loading to minimize costs, especially when using precious metals. rsc.org

Table 2: Comparison of Catalytic Systems for Chloronitrobenzene Hydrogenation

Reagent Stoichiometry and Addition Sequences

The stoichiometry of the reagents is fundamental to controlling the reaction outcome. In catalytic hydrogenation, the substrate-to-catalyst ratio is a key parameter. For chemical reductions that consume the reducing agent, the molar ratio between the agent and the nitro compound is critical.

For instance, in a classic Béchamp-type reduction of a nitro-precursor, 2-chloro-3-nitroanisole, a four-fold molar excess of iron powder was used relative to the nitro compound to drive the reaction to completion. chemicalbook.com A patent describing the synthesis of the related 3-chloro-2-methylaniline specifies a molar ratio of the nitro-precursor to the reducing agent (polysulfide) between 1:1 and 1:2. google.com

When using reducing agents like sodium borohydride (B1222165) (NaBH₄) or hydrazine (N₂H₄·H₂O), the stoichiometry must be carefully controlled. Typically, a molar excess of the reducing agent is required to ensure full conversion of the nitro group. researchgate.netresearchgate.net The sequence of addition can also be important; in some procedures, the nitro compound is added dropwise to a mixture of the reducing agent and catalyst to control the reaction rate and temperature. google.com Proper stoichiometric control ensures efficient use of materials and minimizes the formation of side products.

Yield Enhancement Strategies

Optimizing the yield of this compound is a critical aspect of its synthesis, ensuring both economic viability and process efficiency. Research into the synthesis of similar substituted anilines has highlighted several key areas where modifications can lead to significant improvements in product output. These strategies primarily focus on the optimization of reaction conditions, the choice of reagents, and the minimization of side-product formation.

A crucial factor in yield enhancement is the precise control over reaction parameters such as temperature, pressure, and reaction time. For the reduction of the nitro group in the precursor, 1-chloro-2-ethoxy-3-nitrobenzene, catalytic hydrogenation is a common method. The efficiency of this reduction can be highly dependent on the catalyst used, with catalysts like palladium on carbon (Pd/C) often being employed. The activity and selectivity of the catalyst can be fine-tuned by adjusting the reaction conditions, which in turn can lead to a higher yield of the desired aniline.

Below is a table summarizing potential strategies for yield enhancement in the synthesis of this compound, based on general principles of organic synthesis.

| Strategy | Parameter to Optimize | Rationale |

| Catalyst Selection | Type of catalyst (e.g., Pd/C, Raney Nickel), catalyst loading | To increase reaction rate and selectivity towards the desired product. |

| Reaction Temperature | Optimal temperature range | To ensure a sufficient reaction rate while minimizing thermal decomposition or side reactions. |

| Reaction Pressure | Hydrogen pressure (for hydrogenation) | To enhance the rate of reduction of the nitro group. |

| Solvent Choice | Polarity, aprotic/protic nature | To improve solubility of reactants and stabilize intermediates, favoring the desired reaction pathway. |

| pH Control | pH during work-up and extraction | To maximize the recovery of the amine product from the reaction mixture. |

Isolation and Purification Techniques for this compound

The isolation and purification of this compound are essential steps to ensure the final product meets the required purity standards for its intended applications. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Recrystallization and Solvent Selection

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. This method relies on the difference in solubility between the desired compound and its impurities in a particular solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but will have a high solubility at its boiling point.

For this compound, the selection of an appropriate solvent is crucial for effective purification. The ideal solvent should not react with the compound and should be easily removable from the purified crystals. A systematic approach to solvent selection often involves testing a range of solvents with different polarities.

The table below outlines a general process for solvent selection for the recrystallization of a compound like this compound.

| Solvent Type | Examples | Suitability for Recrystallization |

| Protic Solvents | Water, Ethanol, Methanol (B129727) | Can be effective, especially in mixtures, due to hydrogen bonding capabilities. |

| Aprotic Polar Solvents | Acetone (B3395972), Ethyl Acetate | Often good solvents for a wide range of organic compounds. |

| Aprotic Nonpolar Solvents | Hexane, Toluene | Generally used for nonpolar compounds; may be used as an anti-solvent in a solvent system. |

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

When recrystallization does not provide the desired level of purity, or when impurities have very similar solubility profiles to the product, chromatographic methods are employed. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography is a preparative technique used to purify larger quantities of compounds. The crude this compound is dissolved in a minimal amount of solvent and loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the eluent) is then passed through the column, and the components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and powerful chromatographic technique that uses high pressure to pass the solvent through a column with smaller particle sizes, leading to higher resolution and faster separation times. Preparative HPLC can be used to achieve very high purity levels of this compound. The choice of the column (e.g., normal-phase or reversed-phase) and the mobile phase composition are critical parameters that are optimized to achieve the best separation.

The following table provides a comparison of these two chromatographic methods for the purification of this compound.

| Feature | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on differential adsorption to a stationary phase. | High-resolution separation based on differential partitioning between stationary and mobile phases under high pressure. |

| Stationary Phase | Silica gel, Alumina. | Typically silica-based particles with bonded phases (e.g., C18). |

| Mobile Phase | Organic solvents or solvent mixtures. | Mixtures of organic solvents and water, often with additives. |

| Resolution | Lower | Higher |

| Scale | Can be used for larger quantities (grams to kilograms). | Typically used for smaller quantities (milligrams to grams), but preparative scale is possible. |

| Purity Achievable | Good to high | Very high |

Reactivity and Derivatization Chemistry of 3 Chloro 2 Ethoxyaniline Hydrochloride

Nucleophilic and Electrophilic Reactivity of the Aniline (B41778) Moiety

The chemical persona of 3-Chloro-2-ethoxyaniline (B1612407) is largely dictated by the amino group attached to the benzene (B151609) ring. This functional group imparts both nucleophilic character to the nitrogen atom and influences the electrophilic susceptibility of the aromatic ring.

Reactions at the Amino Group (e.g., amidation, alkylation, acylation)

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to readily participate in a variety of chemical transformations.

Amidation: The reaction of 3-Chloro-2-ethoxyaniline with acylating agents such as acyl chlorides or acid anhydrides results in the formation of amides. This acylation process is a common strategy to protect the amino group or to introduce new functional moieties. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(3-chloro-2-ethoxyphenyl)acetamide.

Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction is often challenging to control, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Reaction conditions need to be carefully managed to achieve selective mono-alkylation.

Acylation: Similar to amidation, acylation involves the introduction of an acyl group. This transformation is crucial in synthetic chemistry for modifying the electronic properties of the aniline ring and for creating precursors for more complex molecules.

Table 1: Representative Reactions at the Amino Group of Anilines This table presents illustrative examples of reactions that anilines, such as 3-Chloro-2-ethoxyaniline, are expected to undergo based on general chemical principles. Specific experimental data for 3-Chloro-2-ethoxyaniline hydrochloride is not readily available.

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Amidation | Acetyl chloride | N-Aryl acetamide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |

| Alkylation | Methyl iodide | N-Methylated aniline | Polar solvent, base |

| Acylation | Benzoyl chloride | N-Aryl benzamide | Schotten-Baumann conditions (aqueous base) |

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The substituents on the benzene ring of 3-Chloro-2-ethoxyaniline—the amino, chloro, and ethoxy groups—collectively determine the regioselectivity of electrophilic aromatic substitution reactions. The amino and ethoxy groups are activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the chloro group is a deactivating, yet ortho-, para-directing substituent due to its inductive electron-withdrawing and resonance electron-donating effects.

The interplay of these directing effects suggests that incoming electrophiles will preferentially substitute at the positions ortho and para to the strongly activating amino and ethoxy groups, while considering the steric hindrance imposed by the existing substituents. The most likely positions for substitution would be C4 and C6.

Formation of Schiff Bases and Related Imines

Anilines are well-known to react with carbonyl compounds to form imines, commonly referred to as Schiff bases. ekb.eg This reaction is a cornerstone of synthetic chemistry, with applications ranging from the synthesis of pharmaceuticals to the development of novel materials.

Condensation Reactions with Aldehydes and Ketones

This compound, upon neutralization, can readily condense with a variety of aldehydes and ketones to form the corresponding Schiff bases. ekb.eg The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The stability and properties of the resulting Schiff base are influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, typically form more stable, conjugated Schiff bases. google.com

Table 2: Illustrative Schiff Base Formation with Substituted Anilines This table provides examples of Schiff bases that could be formed from anilines like 3-Chloro-2-ethoxyaniline and various carbonyl compounds. Specific examples with this compound are not detailed in the available literature.

| Aniline Derivative | Carbonyl Compound | Schiff Base Product Name (Illustrative) |

|---|---|---|

| 3-Chloro-2-ethoxyaniline | Benzaldehyde | (E)-1-(3-chloro-2-ethoxyphenyl)-N-benzylidenemethanamine |

| 3-Chloro-2-ethoxyaniline | Acetone (B3395972) | N-(3-chloro-2-ethoxyphenyl)propan-2-imine |

| 3-Chloro-2-ethoxyaniline | Salicylaldehyde | 2-(((3-chloro-2-ethoxyphenyl)imino)methyl)phenol |

Mechanistic Aspects of Schiff Base Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction. The mechanism proceeds in two main stages:

Nucleophilic Addition: The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine.

The reaction is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the formation of the Schiff base.

Azo Coupling Reactions and Diazenyl Compound Formation

Azo coupling is a significant reaction in the synthesis of azo dyes, which constitute a large class of synthetic colorants. wikipedia.org This reaction involves the coupling of a diazonium salt with an activated aromatic compound.

3-Chloro-2-ethoxyaniline can serve as the precursor for the diazonium salt. Through a process called diazotization, the primary amino group is converted into a diazonium group (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. slideshare.net

The resulting 3-chloro-2-ethoxyphenyl diazonium salt is an electrophile that can then react with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, to form a stable azo compound. globalresearchonline.net The azo group (-N=N-) acts as a chromophore, imparting color to the molecule. The specific color of the resulting dye depends on the electronic properties of the substituents on both aromatic rings. plantarchives.org

Metal-Catalyzed Coupling Reactions Involving this compound

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions either through its amino group or its chloro substituent.

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a C(aryl)-N bond between an amine and an arylboronic acid. wikipedia.orgnih.gov This reaction is an important alternative to palladium-catalyzed methods, often allowing for milder conditions and proceeding in the presence of air. organic-chemistry.orgbeilstein-journals.org In this context, 3-Chloro-2-ethoxyaniline (after neutralization of the hydrochloride) acts as the nitrogen nucleophile.

The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and often requires a base and a ligand like pyridine or a phenanthroline derivative to facilitate the catalytic cycle. researchgate.net The proposed mechanism involves the formation of a copper-aryl complex, which then coordinates with the amine. A reductive elimination step from a copper(III) intermediate yields the desired N-arylated product and regenerates the copper(I) catalyst, which is then re-oxidized to copper(II) by an oxidant, often atmospheric oxygen. wikipedia.orgorganic-chemistry.org

The table below summarizes typical conditions for the Chan-Lam coupling.

| Arylboronic Acid | Copper Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane (DCM) | N-(3-Chloro-2-ethoxyphenyl)aniline |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Triethylamine | Tetrahydrofuran (THF) | N-(3-Chloro-2-ethoxyphenyl)-4-methoxyaniline |

| Naphthalene-1-boronic acid | CuI | K₂CO₃ | Dimethylformamide (DMF) | N-(3-Chloro-2-ethoxyphenyl)-1-naphthylamine |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides (or triflates) and amines. wikipedia.orgorganic-chemistry.org While 3-Chloro-2-ethoxyaniline typically acts as the amine partner in this reaction, the chloro-substituent on its ring could also potentially serve as the electrophilic partner, though aryl chlorides are generally less reactive than the corresponding bromides or iodides. acsgcipr.org

When acting as the amine, 3-Chloro-2-ethoxyaniline is coupled with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is critical and has evolved over time, with sterically hindered, electron-rich phosphine ligands (e.g., those based on biaryl or ferrocenyl scaffolds) proving most effective. wikipedia.org The base, typically a strong one like sodium tert-butoxide, is required to deprotonate the amine in the catalytic cycle. libretexts.org

The catalytic cycle is generally understood to involve:

Oxidative addition of the aryl halide to the Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

Reductive elimination from the amide complex to form the C-N bond and regenerate the Pd(0) catalyst.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Product |

| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | N-(3-Chloro-2-ethoxyphenyl)-4-methylaniline |

| 1-Iodonaphthalene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-(3-Chloro-2-ethoxyphenyl)naphthalen-1-amine |

| 2-Chloropyridine | Pd(OAc)₂ | RuPhos | K₃PO₄ | N-(3-Chloro-2-ethoxyphenyl)pyridin-2-amine |

Beyond C-N coupling, the chloro-substituent on the 3-Chloro-2-ethoxyaniline ring can participate in various C-C bond-forming cross-coupling reactions. However, the C-Cl bond is significantly less reactive than C-Br or C-I bonds, often requiring more specialized and highly active catalyst systems. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) and is catalyzed by palladium. To achieve coupling with the C-Cl bond of a 3-Chloro-2-ethoxyaniline derivative, highly active catalysts featuring electron-rich, bulky phosphine ligands are generally necessary.

Stille Coupling: This involves the reaction of an aryl halide with an organotin compound, catalyzed by palladium. nih.gov Similar to the Suzuki coupling, activating the C-Cl bond requires potent catalytic systems.

Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene. The conditions for Heck reactions involving aryl chlorides are typically harsh, requiring high temperatures and specialized catalysts.

For these reactions to be successful, the amino group of 3-Chloro-2-ethoxyaniline would likely need to be protected (e.g., as an amide or carbamate) to prevent it from interfering with the catalyst.

Heterocyclic Annulation and Cyclization Reactions

The structure of 3-Chloro-2-ethoxyaniline, with its ortho-disposed amino and ethoxy groups, makes it a valuable precursor for the synthesis of various fused heterocyclic systems through annulation and cyclization reactions.

Quinoxaline Synthesis: Quinoxalines can be synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov While 3-Chloro-2-ethoxyaniline is not a diamine itself, it can be converted into one through nitration followed by reduction. The resulting diamine could then be cyclized with a diketone like glyoxal (B1671930) or benzil (B1666583) to form a substituted quinoxaline.

Benzoxazine Synthesis: The reaction of an ortho-aminophenol with an aldehyde or ketone can lead to benzoxazines. Although 3-Chloro-2-ethoxyaniline has an ethoxy group, dealkylation to the corresponding phenol would provide a suitable substrate for this type of cyclization.

Quinoline (B57606) Synthesis: Classic quinoline syntheses, such as the Skraup or Friedländer synthesis, can be adapted. For example, in a Friedländer-type annulation, an ortho-aminoaryl ketone or aldehyde reacts with a compound containing an α-methylene ketone. Derivatives of 3-Chloro-2-ethoxyaniline could be elaborated into the necessary ketone precursors for cyclization into highly substituted quinoline rings. clockss.org

Azetidinone Synthesis: The primary amine can be converted into an imine (Schiff base) by reacting with an aldehyde. Subsequent [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride and a base (Staudinger synthesis), would yield a β-lactam (azetidinone) ring. researchgate.netmdpi.com

These cyclization strategies demonstrate the utility of 3-Chloro-2-ethoxyaniline as a building block for accessing complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. amazonaws.com

Applications in the Synthesis of N-Heterocycles

The presence of a primary aromatic amine makes 3-Chloro-2-ethoxyaniline a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The aniline moiety can serve as a nucleophile to initiate cyclization cascades or be transformed into other functional groups that facilitate ring formation.

Key synthetic strategies include:

Schiff Base Formation and Cycloaddition: The aniline group readily condenses with aldehydes and ketones to form Schiff bases (imines). These intermediates can then undergo cycloaddition reactions. For instance, reaction with ketenes, often generated in situ from an acid chloride like chloroacetyl chloride in the presence of a base, leads to the formation of β-lactam (azetidinone) rings through a [2+2] cycloaddition mechanism. nih.govresearchgate.net

Intramolecular Cyclization: The compound is a prime candidate for building fused heterocyclic systems like benzimidazoles and benzoxazoles. scholaris.ca This typically involves an initial reaction at the aniline nitrogen to introduce a suitable side chain, followed by an intramolecular cyclization where the aromatic chloro group acts as a leaving group. For example, acylation of the aniline followed by a copper- or palladium-catalyzed intramolecular C-N bond formation can yield benzoxazole (B165842) derivatives. scholaris.ca

Pyrazole (B372694) Synthesis: The aniline can be converted into a hydrazine (B178648) derivative via diazotization followed by reduction. This hydrazine derivative can then react with a 1,3-dicarbonyl compound in a condensation reaction to construct a pyrazole ring, a common scaffold in medicinal chemistry. nih.gov

Thiazole Synthesis: The aniline can be acylated with a haloacetyl chloride, and the resulting intermediate can be treated with a sulfur source like thiourea (B124793) to form an aminothiazole ring system. ekb.eg

Interactive Data Table: Synthesis of N-Heterocycles

| Heterocyclic Target | Key Intermediate | Reaction Type | Relevant Reagents |

|---|---|---|---|

| Azetidinone (β-Lactam) | Schiff Base (Imine) | [2+2] Cycloaddition | Aromatic Aldehyde, Chloroacetyl Chloride, Triethylamine |

| Benzimidazole | N-Guanidinyl Aniline | Intramolecular C-N Coupling | Cyanamide, then CuI or Pd Catalyst |

| Benzoxazole | N-Acyl Aniline | Intramolecular C-O Coupling | Acid Chloride, then CuI Catalyst |

| Pyrazole | Hydrazine Derivative | Condensation/Cyclization | NaNO2/HCl, then SnCl2; 1,3-Diketone |

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient approach to molecular complexity. This compound is a suitable substrate for such processes, leveraging the sequential reactivity of its functional groups.

A notable example is the multicomponent approach to forming substituted quinolines or other fused heterocycles. A hypothetical, yet plausible, cascade could be initiated by a reaction involving the aniline nitrogen. For instance, a three-component reaction between 3-chloro-2-ethoxyaniline, an aldehyde, and a 1,3-dicarbonyl compound could proceed through an initial condensation to form an enamine or imine, followed by a Michael addition and subsequent intramolecular cyclization and dehydration/aromatization to furnish a complex polycyclic structure in one pot. beilstein-journals.org Such processes are prized for their atom economy and operational simplicity.

These complex transformations are often initiated by the formation of a key bond, which then triggers a thermodynamically favorable sequence of intramolecular reactions. researchgate.net The strategic placement of the chloro, ethoxy, and amino groups on the aniline ring can be used to direct the regiochemical outcome of these cascade sequences.

Interactive Data Table: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Participating Group(s) | Intermediate Formed |

|---|---|---|---|

| 1 | Condensation | Aniline, Aldehyde | Schiff Base / Imine |

| 2 | Michael Addition | Activated Methylene (B1212753) Compound | Acyclic adduct |

| 3 | Intramolecular Cyclization | Aniline Nitrogen, Carbonyl | Dihydro-heterocycle |

Functionalization of the Ethoxy and Chloro Substituents

Beyond the reactivity of the aniline group, the ethoxy and chloro substituents offer additional handles for molecular derivatization, allowing for fine-tuning of the molecule's properties or for introducing further complexity.

Modification of the Ethoxy Group

The ethoxy group is an ether linkage, which is generally stable under many reaction conditions. However, it can be cleaved to reveal a phenolic hydroxyl group, which provides a new site for functionalization.

Ether Cleavage: The most common method for cleaving aryl ethers is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). This reaction converts the ethoxy group (-OCH₂CH₃) into a hydroxyl group (-OH), yielding 2-amino-6-chlorophenol (B183061) hydrochloride. This transformation is valuable as it unmasks a reactive phenol that can participate in O-acylation, O-alkylation, or be used to synthesize oxygen-containing heterocycles.

Interactive Data Table: Ethoxy Group Modification

| Reaction | Reagent | Functional Group Transformation | Product Type |

|---|

Reactions Involving the Aromatic Chloride

The chloro substituent on the aromatic ring is a key site for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. scholaris.ca The chlorine atom is an effective leaving group in these transformations.

Palladium-Catalyzed Cross-Coupling: This is one of the most powerful toolsets for modifying the aromatic core.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base forms a new C-C bond, leading to biaryl or styrenyl derivatives.

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine using a palladium catalyst allows for the synthesis of diarylamines or N-aryl alkylamines by forming a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne provides a direct method to install an alkyne substituent, forming a C-C bond.

Copper-Catalyzed Reactions (Ullmann Condensation): Copper catalysis is particularly effective for forming C-O and C-N bonds. This method is often employed for the intramolecular cyclizations mentioned previously (e.g., in benzoxazole synthesis) but can also be used for intermolecular reactions with alcohols, phenols, or amides. scholaris.ca

Nucleophilic Aromatic Substitution (SₙAr): While less common for unactivated aryl chlorides, substitution of the chlorine can be achieved with very strong nucleophiles or under high-temperature conditions. The presence of other activating groups on the ring can facilitate this process. nih.gov

Interactive Data Table: Reactions of the Aromatic Chloride

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ or Pd(PPh₃)₄ + Base | R-B(OH)₂ (Boronic Acid) | C-C |

| Buchwald-Hartwig Amination | Pd Catalyst + Ligand + Base | R₂NH (Amine) | C-N |

| Ullmann Condensation | CuI + Ligand + Base | R-OH (Alcohol) or R-NH₂ (Amine) | C-O or C-N |

Mechanistic Investigations and Reaction Dynamics of 3 Chloro 2 Ethoxyaniline Hydrochloride Transformations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of 3-chloro-2-ethoxyaniline (B1612407) hydrochloride transformations is crucial for controlling reaction outcomes and optimizing synthetic routes. Kinetic and spectroscopic studies are pivotal in elucidating the intricate details of these pathways.

While specific studies on the reaction intermediates and transition states of 3-chloro-2-ethoxyaniline hydrochloride are not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution on substituted anilines can be applied. In reactions such as halogenation, nitration, or sulfonation, the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution on the aromatic ring.

For 3-chloro-2-ethoxyaniline, the amino group is a strong activating group that donates electron density to the ring, stabilizing the positive charge of the arenium ion. The ethoxy group is also an activating group, further enhancing the electron density of the ring. Conversely, the chloro group is a deactivating group due to its inductive electron-withdrawing effect. The interplay of these electronic effects influences the stability of the possible arenium ion intermediates, thereby dictating the regioselectivity of the reaction.

Spectroscopic techniques such as NMR and IR can be employed to detect and characterize transient intermediates, although their low concentration and short lifetime can make direct observation challenging. Computational chemistry serves as a powerful tool to model the structures and energies of transition states and intermediates, providing valuable insights into the reaction mechanism.

Catalysts and solvents play a significant role in directing the reaction pathways of this compound. In electrophilic aromatic substitution reactions, Lewis or Brønsted acids are often used as catalysts to generate a more potent electrophile. For instance, in Friedel-Crafts acylation, a Lewis acid like aluminum chloride is used to generate the acylium ion. The choice of catalyst can influence not only the reaction rate but also the selectivity of the reaction.

The solvent can affect reaction rates and selectivity through its polarity and its ability to solvate the reactants, intermediates, and transition states. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. The choice of solvent can also influence the position of equilibrium and the distribution of products. A patent describing a reaction involving 3-chloro-2-ethoxyaniline utilized DME (1,2-dimethoxyethane) as a solvent in a palladium-catalyzed reaction, suggesting that polar aprotic solvents are suitable for certain transformations of this compound. google.com

Chemoselectivity and Regioselectivity in Synthesis and Derivatization

The presence of multiple functional groups on the this compound molecule—an amino group, a chloro group, and an ethoxy group—presents challenges and opportunities for chemoselectivity and regioselectivity in its synthesis and derivatization.

Control over the reactivity can be achieved by modifying the substituents. For example, the amino group can be acylated to form an amide. This transformation reduces the activating effect of the amino group, which can be useful in preventing over-substitution or directing the reaction to a different position.

The directing effects of the substituents on the aromatic ring of 3-chloro-2-ethoxyaniline determine the position of electrophilic substitution. The amino and ethoxy groups are both ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org The chloro group is also an ortho-, para-director. wikipedia.org

Given the substitution pattern of 3-chloro-2-ethoxyaniline, the directing effects of the substituents are in competition. The powerful activating and directing effect of the amino group, followed by the ethoxy group, will likely dominate the directing influence. The available positions for substitution are C4, C5, and C6. The amino group at C1 and the ethoxy group at C2 will strongly direct incoming electrophiles to the C4 and C6 positions. The chloro group at C3 also directs to the C4 (ortho) and C6 (para) positions. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions.

Steric hindrance can play a role in the ratio of ortho to para products. The bulky ethoxy and chloro groups may hinder attack at the C4 position, potentially favoring substitution at the C6 position.

Stereochemical Outcomes in Reactions Involving this compound

While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products if a new stereocenter is created. The stereochemical outcome of such reactions will depend on the reaction mechanism and the presence of any chiral reagents or catalysts.

For instance, if the amino group of 3-chloro-2-ethoxyaniline were to participate in a reaction that forms a new chiral center, the stereoselectivity of the reaction would be a key consideration. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome and produce a specific enantiomer or diastereomer in excess. The principles of asymmetric synthesis would be applicable in such cases to achieve the desired stereochemical control.

Diastereoselectivity and Enantioselectivity Considerations

Information regarding the diastereoselectivity and enantioselectivity of reactions involving this compound is not available in published research. The stereochemical control of reactions is a critical aspect of modern synthetic chemistry, aiming to selectively produce a single stereoisomer of a product. This is often described in terms of diastereomeric excess (d.e.) or enantiomeric excess (e.e.), which quantify the prevalence of one diastereomer or enantiomer over the other.

Without experimental data or theoretical studies on the reactions of this compound, it is not possible to provide any detailed research findings or construct data tables related to its diastereoselective or enantioselective transformations.

Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Ethoxyaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. emerypharma.com For a molecule like 3-Chloro-2-ethoxyaniline (B1612407) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of its chemical identity and purity. emerypharma.com

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of protons in a molecule. In the case of 3-Chloro-2-ethoxyaniline hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the ammonium (B1175870) protons.

The aromatic region would feature signals corresponding to the three protons on the substituted benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electronic effects of the chloro, ethoxy, and ammonium substituents. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Based on the analysis of related substituted anilines, the predicted ¹H NMR spectral data for the parent free amine, 3-Chloro-2-ethoxyaniline, are summarized below. The hydrochloride salt form would cause downfield shifts, particularly for the aromatic protons and the amine protons (which would become ammonium protons).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (C4-H) | ~6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 7-9 Hz, J ≈ 1-2 Hz |

| Aromatic H (C5-H) | ~6.6 - 6.8 | Triplet (t) | J ≈ 7-9 Hz |

| Aromatic H (C6-H) | ~6.7 - 6.9 | Doublet of doublets (dd) | J ≈ 7-9 Hz, J ≈ 1-2 Hz |

| Methylene (-OCH₂CH₃) | ~4.0 - 4.2 | Quartet (q) | J ≈ 7 Hz |

| Amine (-NH₂) | ~3.6 - 4.0 | Broad Singlet (br s) | N/A |

| Methyl (-OCH₂CH₃) | ~1.4 - 1.6 | Triplet (t) | J ≈ 7 Hz |

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of aromatic, aliphatic, and substituent-bearing carbons.

For 3-Chloro-2-ethoxyaniline, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons directly attached to the electronegative oxygen, nitrogen, and chlorine atoms (C2, C1, and C3, respectively) will be significantly influenced and can be assigned based on established substituent chemical shift effects. Two additional signals will appear in the aliphatic region, corresponding to the methylene and methyl carbons of the ethoxy group.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-C-NH₂) | ~140 - 145 |

| C2 (-C-OEt) | ~145 - 150 |

| C3 (-C-Cl) | ~115 - 120 |

| C4 | ~120 - 125 |

| C5 | ~118 - 122 |

| C6 | ~115 - 120 |

| Methylene (-OCH₂CH₃) | ~63 - 68 |

| Methyl (-OCH₂CH₃) | ~14 - 16 |

While 1D NMR provides foundational data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. For 3-Chloro-2-ethoxyaniline, COSY would show correlations between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6) and between the methylene and methyl protons of the ethoxy group. emerypharma.com This confirms their connectivity within the molecular fragments.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively assign each aromatic proton signal to its corresponding aromatic carbon signal and to assign the methylene and methyl protons to their respective carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected from the methylene protons of the ethoxy group to the C2 aromatic carbon, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a compound without the need for a chemically identical reference standard. researchgate.net The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the purity determination of this compound, a high-purity internal standard with a known concentration is added to a precisely weighed sample of the analyte. acs.org Signals from the analyte and the internal standard that are well-resolved and free from overlap are chosen for integration. The purity of the analyte can then be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I: Integral value of the signal

N: Number of protons generating the signal

M: Molar mass

m: Mass

P: Purity of the standard

analyte: this compound

std: Internal standard

qNMR offers high accuracy and precision and can simultaneously identify and quantify residual solvents or other impurities, making it an excellent orthogonal technique to chromatography for purity assessment. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic absorption and scattering bands corresponding to the vibrations of its specific functional groups. The hydrochloride form means the primary amine (-NH₂) is protonated to an ammonium salt (-NH₃⁺), which significantly alters the N-H stretching vibrations compared to the free base.

Key expected vibrational modes include:

N-H Stretching: In the hydrochloride salt, the N-H stretching vibrations of the -NH₃⁺ group are expected to appear as a broad band in the IR spectrum, typically in the 2800-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations usually result in a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric C-O-C stretching of the ethoxy group will produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-N Stretching: This vibration for aromatic amines is typically observed in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | 1220 - 1270 | Strong | Medium |

| C-O-C Symmetric Stretch | 1020 - 1070 | Strong | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for subsequent applications.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules. By examining the vibrational modes of specific functional groups, insights into the spatial arrangement of atoms and the relative stability of different conformers can be deduced. For a molecule such as this compound, conformational isomerism primarily arises from the rotation around the C(aryl)-O, O-C(ethyl), and C(aryl)-N single bonds.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the potential energy surface and identify stable conformers. nih.gov For instance, studies on similar substituted aromatic compounds, like 5-chloro-ortho-methoxyaniline, have utilized DFT to calculate vibrational frequencies and assign them to specific modes of vibration, such as stretching, bending, and torsional motions. researchgate.net In the case of 3-Chloro-2-ethoxyaniline, the orientation of the ethoxy group relative to the chlorine atom and the amine group defines the primary conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. nih.gov

The experimental vibrational spectrum provides a direct measure of these motions. For example, the N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. The C-O stretching vibrations of the ethoxy group and the C-Cl stretching vibration provide direct probes into the local environment of these substituents. Variations in the position and intensity of these bands between different conformers can be subtle but are often resolvable, allowing for an experimental validation of the computationally predicted stable structures.

Table 1: Characteristic Vibrational Frequencies for 3-Chloro-2-ethoxyaniline Moiety This table presents expected wavenumber ranges for the key functional groups based on established spectroscopic data for analogous aromatic amines and halogenated compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Ethoxy Group (-OCH₂CH₃) | 2850 - 2980 |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

| C-O Stretch (Aryl Ether) | Ar-O-CH₂ | 1200 - 1275 |

| C-Cl Stretch | Aryl Chloride (Ar-Cl) | 1000 - 1100 |

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula of the free base is C₈H₁₀ClNO. The presence of two common chlorine isotopes, ³⁵Cl and ³⁷Cl (in an approximate natural abundance ratio of 3:1), results in a characteristic isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks, and the measured mass of the monoisotopic peak (containing only ¹²C, ¹H, ¹⁴N, ¹⁶O, and ³⁵Cl) can be used to confirm the elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺, C₈H₁₁ClNO⁺, provides a precise target for HRMS analysis, distinguishing it from other isobaric compounds.

Table 2: Theoretical HRMS Data for Protonated 3-Chloro-2-ethoxyaniline ([C₈H₁₀ClNO + H]⁺) This table details the calculated exact masses for the primary isotopic peaks of the protonated molecule, which would be observed via HRMS.

| Ion Formula | Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) |

| [M+H]⁺ | C₈H₁₁³⁵ClNO⁺ | 172.0529 | 100.0 |

| [M+2+H]⁺ | C₈H₁₁³⁷ClNO⁺ | 174.0499 | 32.0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, where a specific precursor ion is selected, fragmented, and its product ions are analyzed. nih.gov This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that reveals the connectivity of atoms within the molecule. unito.it

For the protonated 3-Chloro-2-ethoxyaniline ion ([M+H]⁺, m/z 172.05), a plausible fragmentation pathway can be proposed. A common initial fragmentation for ethoxy-substituted aromatics is the neutral loss of ethene (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement, leading to a hydroxylated intermediate. Subsequent losses, such as carbon monoxide (CO) or hydrochloric acid (HCl), can further define the structure. Cleavage of the aromatic ring itself can also occur under higher energy conditions. The analysis of these fragmentation patterns allows for the confirmation of the substituent placement on the aniline (B41778) ring. researchgate.net

Table 3: Plausible MS/MS Fragments of Protonated 3-Chloro-2-ethoxyaniline ([M+H]⁺) This table outlines potential product ions generated during MS/MS analysis, aiding in the structural confirmation of the parent compound.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 172.05 | Ethene (C₂H₄) | 144.02 | [3-Chloro-2-hydroxyaniline + H]⁺ |

| 172.05 | Ethoxy radical (•OC₂H₅) | 127.02 | [3-Chloroaniline]⁺• |

| 144.02 | Carbon Monoxide (CO) | 116.01 | [Chlorocyclopentadiene + H]⁺ |

| 127.02 | Chlorine radical (•Cl) | 92.05 | [Aniline]⁺• |

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

The choice of ionization technique is critical in mass spectrometry, dictating the nature and extent of fragmentation observed. Electrospray ionization (ESI) and Electron Impact (EI) are two common methods with distinct characteristics. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that generates ions with minimal internal energy, typically producing protonated molecules [M+H]⁺ or other adducts. researchgate.net For this compound, ESI would be the preferred method for generating the intact precursor ion (m/z 172.05) required for HRMS and MS/MS analyses. Its gentle nature preserves the molecular integrity, making it ideal for accurate mass measurement and controlled fragmentation studies.

Electron Impact (EI) is a hard ionization technique where high-energy electrons bombard the sample, causing extensive fragmentation. While the molecular ion (M⁺•) may be observed, it is often of low abundance. The resulting EI spectrum is a complex pattern of fragment ions that can be highly reproducible and useful for library matching. For a related compound like m-chloroaniline, the EI spectrum shows a prominent molecular ion peak along with fragments corresponding to the loss of HCl and HCN, which is characteristic of aromatic amines and halides. nist.gov An EI spectrum of 3-Chloro-2-ethoxyaniline would be expected to show fragments from the cleavage of the ethoxy side chain in addition to the fragmentation of the substituted aniline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the substituted benzene ring. The electronic transitions observed are typically π → π* transitions associated with the aromatic system.

The positions and intensities of the absorption maxima (λmax) are significantly influenced by the substituents on the benzene ring. The amine (-NH₂), ethoxy (-OC₂H₅), and chloro (-Cl) groups all act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The lone pairs of electrons on the oxygen, nitrogen, and chlorine atoms can interact with the π-system of the ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The protonation of the aniline nitrogen in the hydrochloride salt would result in a hypsochromic shift (a shift to shorter wavelengths) because the lone pair on the nitrogen is no longer available to conjugate with the aromatic ring. Therefore, the UV-Vis spectrum is expected to be sensitive to the pH of the solution. The analysis of these electronic transitions provides valuable information about the electronic structure of the molecule and the interplay between its functional groups.

Table 4: Expected Electronic Transitions for 3-Chloro-2-ethoxyaniline This table summarizes the principal electronic transitions and predicted absorption maxima based on the chromophoric and auxochromic groups present in the molecule.

| Chromophore | Transition Type | Expected λmax Range (nm) | Comments |

| Substituted Benzene Ring | π → π* (E2-band) | 230 - 260 | Intense absorption characteristic of the aromatic system. |

| Substituted Benzene Ring | π → π* (B-band) | 270 - 310 | Weaker, fine-structured absorption due to auxochromic effects. |

Chromatographic Separation and Analysis

Chromatographic techniques are fundamental in the analytical characterization of this compound, providing essential data on purity, identifying impurities, and quantifying the compound in various matrices. The selection of a specific chromatographic method depends on the analyte's properties, such as polarity, volatility, and thermal stability, as well as the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and analyzing it within complex mixtures. Its applicability to a wide range of non-volatile and thermally sensitive compounds makes it particularly suitable for substituted anilines. Reversed-phase HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.